An In-Depth Technical Guide to 5-(Phenoxymethyl)-3-phenylisoxazole: Chemical Structure and Properties
An In-Depth Technical Guide to 5-(Phenoxymethyl)-3-phenylisoxazole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and properties of 5-(Phenoxymethyl)-3-phenylisoxazole. Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities. This document delves into the synthesis, spectroscopic characterization, and physicochemical properties of 5-(Phenoxymethyl)-3-phenylisoxazole, offering valuable insights for researchers and professionals engaged in drug discovery and development. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of isoxazole chemistry to provide a robust predictive profile.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural features allow it to participate in various non-covalent interactions, making it a versatile pharmacophore.[3] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6] The incorporation of the isoxazole moiety can enhance a molecule's metabolic stability and bioavailability, making it an attractive component in the design of novel therapeutic agents.[2] 5-(Phenoxymethyl)-3-phenylisoxazole combines the established isoxazole core with phenyl and phenoxymethyl substituents, suggesting a potential for interesting pharmacological activities.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-(Phenoxymethyl)-3-phenylisoxazole is characterized by a central isoxazole ring substituted with a phenyl group at the 3-position and a phenoxymethyl group at the 5-position.
Molecular Formula: C₁₆H₁₃NO₂[7]
Molecular Weight: 251.28 g/mol [7]
CAS Number: 35121-46-1
A summary of its key physicochemical properties, including predicted values, is presented in Table 1.
Table 1: Physicochemical Properties of 5-(Phenoxymethyl)-3-phenylisoxazole
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [7] |
| Molecular Weight | 251.28 g/mol | [7] |
| Melting Point | 61 °C (experimental) | |
| LogP (predicted) | 3.92060 | [7] |
| Polar Surface Area (PSA) | 35.26000 Ų | [7] |
The predicted LogP value suggests that 5-(Phenoxymethyl)-3-phenylisoxazole is a lipophilic molecule, which may influence its pharmacokinetic properties, such as membrane permeability and distribution.
Synthesis of 5-(Phenoxymethyl)-3-phenylisoxazole
The general mechanism for this approach is depicted in the workflow diagram below.
Figure 1: General workflow for the synthesis of 5-(Phenoxymethyl)-3-phenylisoxazole via 1,3-dipolar cycloaddition. This diagram illustrates the key steps, starting from the in situ generation of benzonitrile oxide from benzaldoxime, followed by its cycloaddition with phenoxypropyne to yield the target molecule.
Proposed Experimental Protocol
Based on established procedures for the synthesis of similar isoxazole derivatives, a potential experimental protocol is outlined below.[9] This protocol serves as a guiding framework and would require optimization for this specific target molecule.
Step 1: In situ Generation of Benzonitrile Oxide
-
Dissolve benzaldoxime in a suitable solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Add a chlorinating agent, for example, N-chlorosuccinimide (NCS), portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the conversion of the oxime to the corresponding hydroximoyl chloride is complete, as monitored by thin-layer chromatography (TLC).
-
Add a base, such as triethylamine (TEA), to the reaction mixture to facilitate the in situ generation of benzonitrile oxide via dehydrohalogenation.
Step 2: 1,3-Dipolar Cycloaddition
-
To the solution containing the in situ generated benzonitrile oxide, add phenoxypropyne (the dipolarophile).
-
Stir the reaction mixture at room temperature or with gentle heating until the cycloaddition is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 5-(Phenoxymethyl)-3-phenylisoxazole.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 5-(Phenoxymethyl)-3-phenylisoxazole is not currently available. However, based on the analysis of closely related structures, a predictive characterization is provided below.[9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and phenoxymethyl groups, the methylene protons of the phenoxymethyl group, and the lone proton on the isoxazole ring.
-
Isoxazole Proton (H-4): A singlet is anticipated in the region of δ 6.8-7.0 ppm.[9]
-
Phenyl Protons (at C-3): Multiplets corresponding to the ortho, meta, and para protons of the phenyl ring are expected between δ 7.4 and 7.9 ppm.[9]
-
Phenoxymethyl Protons:
-
Methylene Protons (-CH₂-): A singlet is expected around δ 5.2-5.4 ppm.
-
Aromatic Protons: Multiplets for the protons of the phenoxy group will likely appear between δ 6.9 and 7.4 ppm.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
-
Isoxazole Carbons:
-
Phenyl Carbon (at C-3): Signals for the carbons of the phenyl ring are expected in the aromatic region (δ 125-131 ppm).[9]
-
Phenoxymethyl Carbons:
-
Methylene Carbon (-CH₂-): δ 62-65 ppm
-
Aromatic Carbons: Signals for the carbons of the phenoxy group will appear in the aromatic region (δ 114-160 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-O Stretching (Isoxazole Ring): ~1400-1450 cm⁻¹
-
C-O-C Stretching (Ether Linkage): ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.28). Fragmentation patterns would likely involve cleavage of the phenoxymethyl group and fragmentation of the isoxazole ring.
Potential Biological Activities and Therapeutic Applications
While no specific biological studies on 5-(Phenoxymethyl)-3-phenylisoxazole have been reported, the isoxazole scaffold is associated with a wide range of pharmacological activities.[2]
Antimicrobial Activity
Many isoxazole derivatives have demonstrated significant antibacterial and antifungal properties.[9][11] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms. Further investigation of 5-(Phenoxymethyl)-3-phenylisoxazole against a panel of pathogenic bacteria and fungi is warranted.
Anticancer Activity
The isoxazole nucleus is present in several compounds with potent anticancer activity.[4][12] These compounds can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT and Akt pathways.[13][14] Given these precedents, 5-(Phenoxymethyl)-3-phenylisoxazole represents a candidate for evaluation in cancer cell line screening assays.
Anti-inflammatory Activity
Isoxazole derivatives have also been explored as anti-inflammatory agents.[5][6] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory cytokine production.[7][15] The anti-inflammatory potential of 5-(Phenoxymethyl)-3-phenylisoxazole could be investigated in relevant in vitro and in vivo models.
Conclusion and Future Directions
5-(Phenoxymethyl)-3-phenylisoxazole is a structurally interesting molecule belonging to the pharmacologically significant isoxazole class of heterocyclic compounds. While specific experimental data for this compound is sparse, this guide provides a robust, predictive framework for its synthesis, characterization, and potential biological activities based on the established chemistry of related analogues.
Future research should focus on the following areas:
-
Development and Optimization of a Synthetic Protocol: A validated, high-yielding synthesis is crucial for obtaining sufficient quantities of the compound for further studies.
-
Comprehensive Spectroscopic and Structural Analysis: Detailed experimental characterization using NMR, IR, mass spectrometry, and single-crystal X-ray diffraction is necessary to unequivocally confirm its structure.
-
In-depth Biological Evaluation: Screening of 5-(Phenoxymethyl)-3-phenylisoxazole against a diverse range of biological targets, including microbial strains, cancer cell lines, and inflammatory markers, will be essential to uncover its therapeutic potential.
This in-depth guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for future investigations into the chemical and biological properties of 5-(Phenoxymethyl)-3-phenylisoxazole.
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